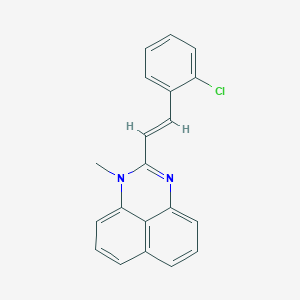
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine: is an organic compound that belongs to the class of perimidines Perimidines are heterocyclic compounds containing a fused ring system composed of a pyrimidine ring and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Perimidine Core: The perimidine core can be synthesized through the condensation of an aromatic aldehyde with a diamine, followed by cyclization.
Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a chlorostyrene derivative is coupled with the perimidine core in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine can undergo oxidation reactions, where the chlorostyryl group may be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, potentially reducing the chlorostyryl group to a corresponding alkyl derivative.
Substitution: The chlorostyryl group can participate in substitution reactions, where the chlorine atom may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the chlorostyryl group.
Reduction: Alkyl derivatives of the chlorostyryl group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study the interactions of perimidine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may investigate its activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorostyryl group may play a crucial role in binding to the target site, while the perimidine core provides structural stability.
Comparación Con Compuestos Similares
(E)-2-(2-bromostyryl)-1-methyl-1H-perimidine: Similar structure with a bromine atom instead of chlorine.
(E)-2-(2-fluorostyryl)-1-methyl-1H-perimidine: Similar structure with a fluorine atom instead of chlorine.
(E)-2-(2-methylstyryl)-1-methyl-1H-perimidine: Similar structure with a methyl group instead of chlorine.
Uniqueness: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-methylperimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c1-23-18-11-5-8-15-7-4-10-17(20(15)18)22-19(23)13-12-14-6-2-3-9-16(14)21/h2-13H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAKZIKYQBZEL-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C=CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1/C=C/C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B401653.png)
![2-nitro-N-[2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401654.png)
![4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide](/img/structure/B401656.png)
![N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B401657.png)
![4-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401659.png)
![2-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}benzamide](/img/structure/B401660.png)
![N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B401663.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B401666.png)
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide](/img/structure/B401667.png)
![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[4-({4-nitrobenzylidene}amino)phenyl]propanoate](/img/structure/B401668.png)


![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B401673.png)
![N-[3-(acetylamino)phenyl]thiophene-2-carboxamide](/img/structure/B401676.png)
